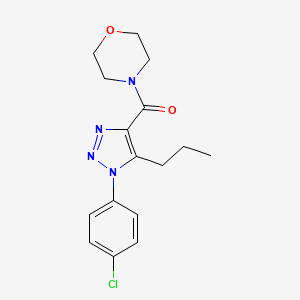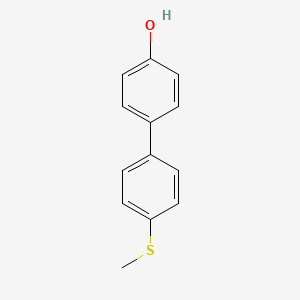
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
Vue d'ensemble
Description
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol This compound is known for its unique structure, which includes a phenyl group attached to a piperidinyl ethane-1,2-dione moiety
Méthodes De Préparation
The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial production methods often involve solvent-free, one-pot oxidation processes. These methods are advantageous due to their simplicity and environmental friendliness. For example, the oxidation of ethylarenes to α-diketones can be performed under solvent-free conditions, providing a high yield of this compound .
Analyse Des Réactions Chimiques
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the diketone can yield the corresponding alcohols. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-2-(morpholin-1-yl)ethane-1,2-dione: This compound contains a morpholine ring and has distinct reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-phenyl-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCMJUJHSJAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2708732.png)
![2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2708735.png)







![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)

![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2708753.png)
